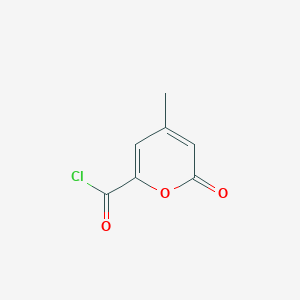
4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This particular compound is characterized by the presence of a carbonyl chloride group at the 6th position and a methyl group at the 4th position, along with an oxo group at the 2nd position. Pyran derivatives are known for their diverse biological activities and are used in various fields of research and industry.
Méthodes De Préparation
The synthesis of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be achieved through several synthetic routes. . This method relies on the cyclization of dienones to form the pyran ring structure. Another approach involves multicomponent reactions (MCRs) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods offer high efficiency, atom economy, and green reaction conditions, making them suitable for industrial production.
Analyse Des Réactions Chimiques
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the carbonyl chloride group, leading to the formation of esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds and natural products . In biology, pyran derivatives are known for their antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development . In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties. In industry, pyran derivatives are used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the pyran derivative.
Comparaison Avec Des Composés Similaires
2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- can be compared with other similar compounds, such as 2H-chromenes and other pyran derivatives. While 2H-chromenes are fused to aromatic rings and exhibit greater stability, 2H-PYRAN-6-CARBONYL CHLORIDE, 4-METHYL-2-OXO- is unique due to its specific substitution pattern and reactivity . Similar compounds include 2H-pyran-4-carboxylic acid, 2H-pyran-3,5-dione, and 2H-pyran-2,6-dicarboxylic acid. Each of these compounds has distinct chemical properties and biological activities, highlighting the diversity and versatility of pyran derivatives.
Propriétés
IUPAC Name |
4-methyl-6-oxopyran-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c1-4-2-5(7(8)10)11-6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZBJFVDDDIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664623 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53891-39-7 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-pyran-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

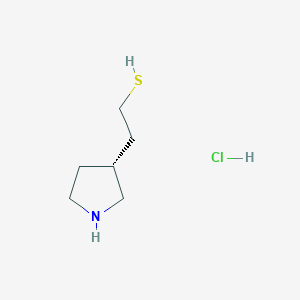
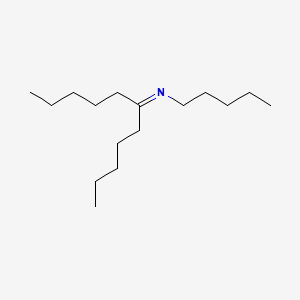
![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
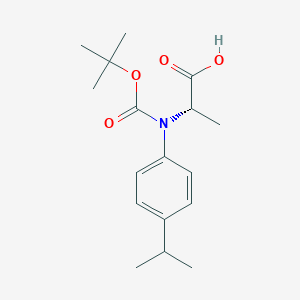
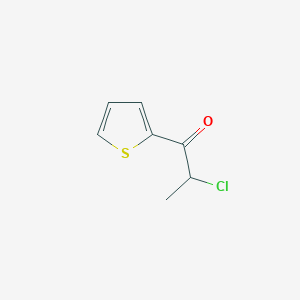
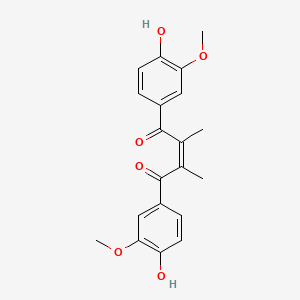
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


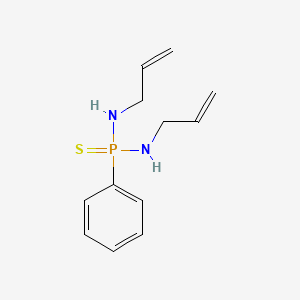

![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
